molecular formula C24H24FN3O B2425683 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 893340-18-6

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2425683
CAS No.: 893340-18-6
M. Wt: 389.474
InChI Key: HPBWDOHCNFJAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a piperazine ring substituted with a benzhydryl group and a 2-fluorophenyl group, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluorophenyl isocyanate with 1-benzhydrylpiperazine. The reaction is carried out under mild conditions, usually at room temperature, and yields a white solid product. The general procedure involves mixing equimolar amounts of 2-fluorophenyl isocyanate and 1-benzhydrylpiperazine in an appropriate solvent, such as dichloromethane, and stirring the mixture until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction can result in the formation of secondary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWDOHCNFJAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.